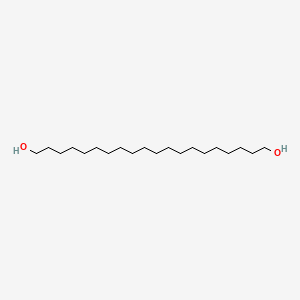

1,20-Eicosanediol

Description

Properties

IUPAC Name |

icosane-1,20-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h21-22H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMMMHFNKZSYEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCO)CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399727 | |

| Record name | 1,20-Eicosanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,20-Eicosanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7735-43-5 | |

| Record name | 1,20-Eicosanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7735-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,20-Eicosanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,20-Eicosanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,20-Eicosanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111 - 112 °C | |

| Record name | 1,20-Eicosanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1,20-Eicosanediol: A Technical Guide for Advanced Research and Development

Executive Summary

1,20-Eicosanediol is a long-chain aliphatic diol characterized by a 20-carbon backbone with terminal hydroxyl groups. This bifunctional nature makes it a valuable molecule in polymer chemistry and material science, particularly for the synthesis of biodegradable polyesters and polyurethanes. Its long hydrocarbon chain imparts significant hydrophobicity, a property that is being explored for applications in drug delivery systems and advanced biomaterials. This guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, analytical characterization, and applications, with a focus on its relevance to researchers and professionals in drug development.

Introduction to Long-Chain Aliphatic Diols

Long-chain aliphatic diols are organic molecules that possess two hydroxyl (-OH) groups attached to a linear alkane chain. This compound is a prime example, featuring a C20 chain. The presence of hydroxyl groups at both ends of the long hydrocarbon chain allows these molecules to act as monomers in polymerization reactions, leading to the formation of polyesters, polyurethanes, and other copolymers. The length of the carbon chain is a critical determinant of the physical properties of the resulting polymers, such as crystallinity, thermal stability, and hydrophobicity.[1][2] Generally, a longer chain length, as seen in this compound, increases the hydrophobicity of the polymer.[2] This characteristic is particularly advantageous in the design of materials for biomedical applications where controlled interaction with aqueous environments is crucial.

This compound: Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a saturated 20-carbon chain with hydroxyl groups at positions 1 and 20. This linear and flexible structure is key to its chemical reactivity and physical properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₂O₂ | [1] |

| IUPAC Name | Icosane-1,20-diol | [1] |

| CAS Number | 7735-43-5 | [3] |

| Molecular Weight | 314.5 g/mol | [1] |

| Physical Form | Solid at room temperature | |

| Boiling Point | 431°C (at 760 mmHg) | [1] |

| Melting Point | ~40°C (estimated) | [1] |

| Density | 0.889 g/cm³ | [1] |

| SMILES Notation | C(CCCCCCCCCCO)CCCCCCCCCO | [1] |

| InChIKey | PGMMMHFNKZSYEP-UHFFFAOYSA-N | [1] |

Note: Some physical properties are estimated and may vary based on purity and experimental conditions.

Synthesis and Manufacturing of this compound

The synthesis of this compound can be achieved through several chemical routes, with the choice of method often depending on the desired purity, scale, and economic viability.

Chemical Synthesis Routes

A prominent method for synthesizing this compound involves the reduction of the corresponding dicarboxylic acid, 1,20-eicosanedioic acid.[4] This precursor can be synthesized via olefin metathesis of undecenoic acid, followed by hydrogenation.[4]

Experimental Protocol: Reduction of 1,20-Eicosanedioic Acid

Causality: This protocol utilizes a strong reducing agent like lithium aluminum hydride (LiAlH₄) to efficiently reduce both carboxylic acid functional groups to primary alcohols. The use of an anhydrous ether solvent is critical as LiAlH₄ reacts violently with water. The acidic workup protonates the resulting alkoxide intermediates to yield the final diol product.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Diacid: Dissolve 1,20-eicosanedioic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).[5]

-

Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

-

Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Workup: Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.

Industrial and Biosynthetic Routes

Industrially, catalytic hydrogenation of fatty acid esters or waxes is a common method for producing long-chain fatty alcohols.[1] There is also growing interest in biosynthetic pathways. For instance, certain species of microalgae, like Nannochloropsis, have been shown to produce long-chain alkyl diols.[1]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

A triplet at approximately 3.6 ppm, corresponding to the four protons on the carbons adjacent to the hydroxyl groups (-CH₂-OH).

-

A broad singlet for the two hydroxyl protons (-OH), the chemical shift of which is dependent on concentration and solvent.

-

A large, complex multiplet between approximately 1.2-1.6 ppm, integrating to 36 protons, representing the 18 methylene (-CH₂-) groups in the long aliphatic chain.

-

-

¹³C NMR: The carbon NMR spectrum will also be straightforward.

-

A peak around 63 ppm for the two terminal carbons bonded to the hydroxyl groups (C1 and C20).

-

A series of peaks between approximately 25-33 ppm for the 18 methylene carbons in the chain. Due to the symmetry of the molecule, fewer than 18 distinct signals may be observed.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be dominated by features characteristic of a long-chain alcohol.

-

A strong, broad absorption band in the region of 3300-3400 cm⁻¹ due to the O-H stretching of the hydroxyl groups.

-

Sharp, strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

A C-O stretching absorption band between 1050-1150 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected. Under electron impact (EI) ionization, the molecular ion peak (M⁺) at m/z 314.5 may be weak or absent due to facile fragmentation.[6]

-

Fragmentation Pattern: A characteristic fragmentation pattern for long-chain alcohols would be the loss of water (M-18). Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also common.[6] The spectrum would likely show a series of peaks separated by 14 mass units, corresponding to the loss of successive methylene (-CH₂-) groups.[6]

Applications in Research and Drug Development

The unique properties of this compound make it a molecule of significant interest in material science and pharmaceutical development.

Polymer Chemistry and Biodegradable Materials

This compound serves as a monomer for the synthesis of long-chain aliphatic polyesters.[4] These polymers are of interest due to their potential biodegradability and hydrophobicity. The long C20 chain contributes to enhanced thermal stability and gas barrier properties compared to polymers made from shorter-chain diols.[1]

Potential in Pharmaceutical Formulations and Drug Delivery

The hydrophobic nature of this compound and its derived polymers makes them suitable for applications in drug delivery.[1][2]

-

Hydrophobic Drug Encapsulation: Polymers synthesized from this compound can be formulated into nanoparticles, such as Solid Lipid Nanoparticles (SLNs), to encapsulate poorly water-soluble drugs, potentially improving their bioavailability and providing controlled release.[7]

-

Transdermal Drug Delivery: The lipidic nature of this diol can be leveraged in topical and transdermal formulations to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin barrier.[8] The interaction of its long aliphatic chain with the lipid membranes of cells can influence membrane properties.[1]

Safety, Handling, and Storage

As a long-chain fatty alcohol, this compound is considered to have low acute toxicity.[9][10] However, as with all chemicals, appropriate safety precautions should be taken.

-

Hazard Identification: It may be classified as harmful if swallowed (H302), and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[11][12] In case of insufficient ventilation, use a suitable dust respirator.[11]

-

Handling: Avoid ingestion and inhalation. Ensure adequate ventilation. Avoid dust formation. Keep away from strong oxidizing agents and sources of ignition.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is room temperature.[13]

Conclusion

This compound is a versatile long-chain diol with significant potential, particularly in the fields of polymer chemistry and pharmaceutical sciences. Its well-defined linear structure and bifunctionality make it an excellent building block for creating novel polymers with tailored properties such as hydrophobicity and biodegradability. For researchers and drug development professionals, understanding the synthesis, characterization, and functional applications of this compound is key to harnessing its potential in creating advanced materials for drug delivery systems and other biomedical applications. Further research into its biological interactions and the properties of its derived polymers will undoubtedly open up new avenues for innovation.

References

- Royal Society of Chemistry. (2018). CHAPTER 10: Environmental and Human Safety Aspects of Fatty Alcohols. In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment (2nd ed.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016117, 1,2-Eicosanediol. Retrieved from [Link]

-

Wikipedia. (n.d.). Fatty alcohol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4134690, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

-

PubMed. (n.d.). Human health risk assessment of long chain alcohols. Retrieved from [Link]

- ScienceLab.com. (2005, October 9).

- Kao Chemicals. (2016, May 25).

-

KOPS - University of Konstanz. (n.d.). Aliphatic long-chain C20 polyesters from Olefin metathesis. Retrieved from [Link]

- Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0040982). Retrieved from [Link]

- Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- National Center for Biotechnology Information. (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC.

- Prasain, J. K., et al. (2001). Ion fragmentation of small molecules in mass spectrometry. Analytical Chemistry.

- ChemRxiv. (n.d.). Size-exclusion chromatography–electrospray-ioniza on mass spectrometry to characterize end group and chemical distribu on of p.

- MDPI. (n.d.). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective.

- Royal Society of Chemistry. (2015, November 11).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75502, Eicosanedioic Acid. Retrieved from [Link]

- Tetrahedron Letters. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides.

-

PubMed. (n.d.). Several Applications of Solid Lipid Nanoparticles in Drug Delivery. Retrieved from [Link]

- ACS Macro Letters. (2026, January 3). A Modular Route toward Macromer-Based Dynamic Gels via Prebonded Boronic Ester Cross-Links.

- Spectroscopy Online. (2022, December 1).

Sources

- 1. This compound | 7735-43-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 7735-43-5 [chemicalbook.com]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. Eicosanedioic Acid | C20H38O4 | CID 75502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Several Applications of Solid Lipid Nanoparticles in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 10. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asrc.ir [asrc.ir]

- 12. chemical.kao.com [chemical.kao.com]

- 13. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to 1,20-Eicosanediol: From Synthesis to Application in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,20-Eicosanediol is a long-chain aliphatic diol that has garnered increasing interest in various scientific fields, from polymer chemistry to advanced pharmaceutical formulations. Its unique structure, consisting of a 20-carbon backbone with hydroxyl groups at both termini, imparts amphiphilic properties that make it a valuable component in the design of novel materials and drug delivery systems. This guide provides a comprehensive overview of this compound, covering its fundamental physicochemical properties, detailed synthetic and analytical methodologies, and its emerging applications in the realm of drug development, particularly in the formulation of lipid-based nanoparticles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. Key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7735-43-5 | [1][2] |

| Molecular Formula | C₂₀H₄₂O₂ | [1] |

| Molecular Weight | 314.55 g/mol | [1][2] |

| IUPAC Name | Icosane-1,20-diol | |

| Appearance | Solid | |

| Melting Point | 111-112 °C | [3] |

| Water Solubility | 0.003 mg/L @ 25 °C | [3] |

| Classification | Long-chain fatty alcohol | [3][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of its corresponding dicarboxylic acid, 1,20-eicosanedioic acid. A common and effective method for this transformation is the use of a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[2]

Experimental Protocol: Reduction of 1,20-Eicosanedioic Acid to this compound

This protocol describes the reduction of a dicarboxylic acid to a diol using LiAlH₄ in an inert atmosphere.[2][5][6]

Materials:

-

1,20-Eicosanedioic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

10% Sulfuric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Nitrogen gas inlet

-

Ice bath

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Preparation: In the reaction flask, carefully prepare a suspension of LiAlH₄ (2-3 molar excess relative to the dicarboxylic acid) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Substrate: Dissolve the 1,20-eicosanedioic acid in anhydrous THF in the dropping funnel.

-

Reaction: Slowly add the solution of 1,20-eicosanedioic acid dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux, as the reaction is exothermic. After the addition is complete, continue stirring the reaction mixture at room temperature or under gentle reflux until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate to quench the excess LiAlH₄. This should be followed by the dropwise addition of water and then 10% sulfuric acid until the solution becomes clear.

-

Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of long-chain diols and identifying any potential impurities.[7][8] A suitable method would involve derivatization (e.g., silylation) to improve volatility, followed by separation on a non-polar or medium-polarity capillary column and detection by mass spectrometry.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation.[10][11][12] The ¹H NMR spectrum would show characteristic signals for the methylene protons adjacent to the hydroxyl groups, as well as the long aliphatic chain. The ¹³C NMR spectrum would confirm the number of unique carbon environments.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule.[13] A broad peak in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching of the hydroxyl groups, while peaks in the 2850-2960 cm⁻¹ region would correspond to the C-H stretching of the aliphatic chain.

Applications in Drug Development: Solid Lipid Nanoparticles

The amphiphilic nature and biocompatibility of long-chain diols like this compound make them excellent candidates for use in novel drug delivery systems, particularly in the formulation of Solid Lipid Nanoparticles (SLNs).[14][15][16][17][18][19][20] SLNs are colloidal carriers that can encapsulate both lipophilic and hydrophilic drugs, offering advantages such as improved drug stability, controlled release, and targeted delivery.[16][19]

Formulation of this compound-based Solid Lipid Nanoparticles

The following is a generalized protocol for the preparation of SLNs using a high-shear homogenization and ultrasonication method.

Materials:

-

This compound (as the solid lipid)

-

Drug to be encapsulated

-

Surfactant (e.g., Poloxamer 188, Tween® 80)

-

Purified water

-

High-shear homogenizer

-

Probe sonicator

Procedure:

-

Lipid Phase Preparation: Melt the this compound at a temperature above its melting point. If encapsulating a lipophilic drug, dissolve it in the molten lipid.

-

Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase. If encapsulating a hydrophilic drug, it can be dissolved in this aqueous phase.

-

Emulsification: Add the hot aqueous phase to the molten lipid phase and immediately subject the mixture to high-shear homogenization for a few minutes to form a coarse oil-in-water emulsion.

-

Nanoparticle Formation: Immediately sonicate the hot pre-emulsion using a probe sonicator. The sonication process reduces the droplet size to the nanometer range.

-

Crystallization: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

-

Purification and Characterization: The SLN dispersion can be purified by methods such as dialysis or centrifugation to remove excess surfactant and unencapsulated drug. The particle size, zeta potential, and drug encapsulation efficiency should then be characterized.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0040982) [hmdb.ca]

- 5. benchchem.com [benchchem.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GC Analysis of Glycols and Diols [sigmaaldrich.com]

- 10. Diesters of alkane diols and 2-hydroxy fatty acids: identification and discrimination of isomers with the aid of NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Potential Applications of Lipid Nanoparticles in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems | MDPI [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. jddtonline.info [jddtonline.info]

- 19. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. COMPONENTS OF SOLID LIPID NANOPARTICLES [ebrary.net]

An In-depth Technical Guide to the Synthesis of 1,20-Eicosanediol from 1,20-Eicosanedioic Acid

Abstract

Long-chain α,ω-diols are valuable chemical intermediates in the synthesis of polyesters, polyurethanes, and other specialty polymers.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis of 1,20-eicosanediol, a C20 long-chain diol, from its corresponding dicarboxylic acid, 1,20-eicosanedioic acid.[3] The focus of this document is to furnish researchers, scientists, and professionals in drug development and material science with a detailed understanding of the prevalent reduction methodologies. We will delve into the mechanistic intricacies, procedural guidelines, and safety considerations for the most effective and commonly employed reducing agents: Lithium Aluminum Hydride (LAH) and Borane (BH₃). Furthermore, we will explore catalytic hydrogenation as a potent alternative. Each method is critically evaluated to provide a clear rationale for procedural choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a long-chain fatty alcohol characterized by a 20-carbon backbone with hydroxyl groups at both terminal positions.[4][5] Its bifunctional nature makes it a crucial monomer for step-growth polymerization, yielding high-molecular-weight polymers with desirable properties such as thermal stability and chemical resistance. Beyond polymer science, long-chain diols are of interest in various fields, including the formulation of lubricants, surfactants, and as building blocks in the synthesis of complex organic molecules. The synthesis of this compound from the readily available 1,20-eicosanedioic acid is a fundamental transformation in organic chemistry, primarily involving the reduction of two carboxylic acid functionalities.

The primary challenge in this synthesis lies in the selection of a suitable reducing agent that is potent enough to reduce the relatively unreactive carboxylic acid groups while minimizing side reactions. This guide will provide a thorough examination of the most effective methods to achieve this transformation efficiently and safely.

Strategic Approaches to the Reduction of 1,20-Eicosanedioic Acid

The conversion of a dicarboxylic acid to a diol necessitates a powerful reducing agent. Carboxylic acids are among the most difficult functional groups to reduce due to the delocalization of electron density in the carboxylate group. The primary methods for this transformation fall into two categories: metal hydride reductions and catalytic hydrogenation.

Metal Hydride Reduction: A Mechanistic Overview

Metal hydrides, such as Lithium Aluminum Hydride (LAH) and Borane, are the most common reagents for the reduction of carboxylic acids in a laboratory setting.[6][7] They function as sources of the hydride ion (H⁻), a potent nucleophile.

The general mechanism involves the initial deprotonation of the acidic carboxylic acid proton by the hydride, followed by the coordination of the resulting carboxylate to the electron-deficient metal center (Al or B). This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by another equivalent of hydride. A subsequent series of hydride transfers and workup steps ultimately yields the primary alcohol.

Method 1: Reduction with Lithium Aluminum Hydride (LAH)

LAH is a powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids, esters, aldehydes, and ketones.[6][7][8][9] Its high reactivity makes it an effective choice for the reduction of the stable carboxylic acid groups in 1,20-eicosanedioic acid.

Causality of Experimental Choices

The choice of LAH is dictated by its sheer reducing power. Unlike milder agents like sodium borohydride (NaBH₄), which are ineffective for reducing carboxylic acids, LAH readily accomplishes this transformation.[6][10] The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), as LAH reacts violently with protic solvents like water and alcohols.[9][11][12] An excess of LAH is used to ensure the complete reduction of both carboxylic acid groups. The reaction is typically initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature or with gentle heating.

Detailed Experimental Protocol

Materials:

-

1,20-Eicosanedioic acid (1 equivalent)

-

Lithium Aluminum Hydride (LAH) (4-5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

10% Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and nitrogen inlet.

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to eliminate any moisture.

-

Reagent Preparation: In the fume hood, carefully weigh the required amount of LAH powder and suspend it in anhydrous THF in the reaction flask under a nitrogen atmosphere.

-

Addition of Substrate: Dissolve the 1,20-eicosanedioic acid in anhydrous THF in the dropping funnel. Add the solution of the dicarboxylic acid dropwise to the stirred suspension of LAH at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The reaction can be gently refluxed to ensure completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly add ethyl acetate dropwise to quench the excess LAH. This is a highly exothermic process that generates hydrogen gas, so it must be done with extreme care in a well-ventilated fume hood.

-

Workup: After the effervescence has ceased, slowly add water to decompose the aluminum salts, followed by the dropwise addition of 10% sulfuric acid until a clear solution is obtained.[13]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Safety and Handling of LAH

Lithium aluminum hydride is a highly reactive and pyrophoric compound.[12] It reacts violently with water and other protic solvents to produce flammable hydrogen gas.[7][11] All manipulations should be conducted in a fume hood under an inert atmosphere (nitrogen or argon).[11][12] Personal protective equipment, including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.[11][14][15] A Class D fire extinguisher (for combustible metals) or dry sand should be readily available.[12] Never use a water or carbon dioxide fire extinguisher on an LAH fire.[11][16]

Data Presentation

| Parameter | Value |

| Molar Mass of 1,20-Eicosanedioic Acid | 342.5 g/mol [3] |

| Molar Mass of this compound | 314.55 g/mol [17] |

| Equivalents of LAH | 4-5 |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 12-18 hours |

| Typical Yield | 80-90% |

Visualization of Workflow

Caption: Experimental workflow for the LAH reduction of 1,20-eicosanedioic acid.

Method 2: Reduction with Borane (BH₃)

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), is another powerful reducing agent for carboxylic acids.[18] A key advantage of borane is its remarkable chemoselectivity. It reduces carboxylic acids faster than many other functional groups, such as esters, ketones, and nitriles, which can be beneficial when working with more complex molecules.[10][19][20][21]

Causality of Experimental Choices

The choice of borane is often driven by the need for selectivity. While 1,20-eicosanedioic acid does not have other reducible functional groups, understanding the use of borane is crucial for broader applications in organic synthesis. The reaction with borane is generally milder than with LAH and can be easier to handle. The mechanism involves the formation of a triacyloxyborane intermediate, which is then further reduced to the corresponding alcohol.

Detailed Experimental Protocol

Materials:

-

1,20-Eicosanedioic acid (1 equivalent)

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF, 6-8 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen inlet.

Procedure:

-

Apparatus Setup: Set up a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel under a nitrogen atmosphere.

-

Substrate Addition: Dissolve the 1,20-eicosanedioic acid in anhydrous THF and place it in the reaction flask.

-

Addition of Borane: Add the BH₃·THF solution dropwise to the stirred solution of the dicarboxylic acid at room temperature.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and slowly add methanol dropwise to quench the excess borane and decompose the borate esters. Hydrogen gas evolution will be observed.

-

Workup: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and extract with diethyl ether (3 x volume of the aqueous layer).

-

Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by recrystallization.

Data Presentation

| Parameter | Value |

| Molar Mass of 1,20-Eicosanedioic Acid | 342.5 g/mol [3] |

| Molar Mass of this compound | 314.55 g/mol [17] |

| Equivalents of BH₃·THF | 6-8 |

| Reaction Temperature | Room temperature to reflux |

| Reaction Time | 5-7 hours |

| Typical Yield | 85-95% |

Visualization of Reaction Pathway

Caption: Simplified reaction pathway for the borane reduction of 1,20-eicosanedioic acid.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is an industrially scalable and environmentally benign method for the reduction of carboxylic acids.[22][23] This method typically requires high pressures and temperatures and the use of a heterogeneous catalyst. Bimetallic catalysts, such as those containing Rhenium (Re) in combination with a noble metal like Palladium (Pd) or Iridium (Ir), have shown high activity and selectivity for the hydrogenation of dicarboxylic acids to diols.[22][23][24]

The reaction proceeds through the adsorption of the dicarboxylic acid onto the catalyst surface, followed by sequential hydrogenation steps. Intermediates such as hydroxycarboxylic acids and lactones may be formed during the reaction.[23][25]

While highly effective, this method requires specialized high-pressure reactor equipment and careful optimization of catalyst composition, temperature, and pressure.[26][27] For laboratory-scale synthesis, metal hydride reductions are often more convenient. However, for large-scale industrial production, catalytic hydrogenation is the preferred route due to its cost-effectiveness and reduced waste generation.

Characterization of this compound

The successful synthesis of this compound should be confirmed through various analytical techniques:

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

Infrared (IR) Spectroscopy: The disappearance of the broad C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) and the appearance of a broad O-H stretching band for the alcohol (around 3300 cm⁻¹) are key indicators of a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The appearance of a triplet at approximately 3.6 ppm corresponding to the methylene protons adjacent to the hydroxyl groups (-CH₂OH) and the disappearance of the carboxylic acid proton signal (around 12 ppm).

-

¹³C NMR: The appearance of a signal around 63 ppm for the carbons bearing the hydroxyl groups and the disappearance of the carbonyl carbon signal (around 180 ppm).

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (314.55 g/mol ).

Conclusion

The synthesis of this compound from 1,20-eicosanedioic acid is a straightforward yet important transformation in organic synthesis. This guide has provided a detailed examination of two primary laboratory-scale methods: reduction with lithium aluminum hydride and borane. LAH offers high reactivity but requires stringent safety precautions, while borane provides excellent chemoselectivity and milder reaction conditions. Catalytic hydrogenation stands as a powerful alternative, particularly for industrial-scale production. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in more complex substrates. A thorough understanding of the underlying principles and experimental procedures outlined in this guide will enable researchers to perform this synthesis efficiently and safely.

References

- Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts. RSC Publishing.

- Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts. ResearchGate.

- Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Institutes of Health (NIH).

- US20170297983A1 - Methods of forming diol compounds. Google Patents.

- Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. MDPI.

- Carboxylic Derivatives - Reduction (Diborane Reduction). Chemistry LibreTexts.

- Selective Reduction of Carboxylic Acids to Alcohols in the Presence of Alcohols by a Dual Bulky Transition-Metal Complex/Lewis Acid Catalyst. ACS Publications.

- Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. ResearchGate.

- Reduction of carboxylic acids (video). Khan Academy.

- Lithium aluminium hydride-Hazard and Toxicity. ChemicalBook.

- Selective Reduction of Carboxylic Acids to Alcohols in the Presence of Alcohols by a Dual Bulky Transition-Metal Complex/Lewis Acid Catalyst. ACS Catalysis.

- Lithium Aluminum Hydride. Princeton University Environmental Health and Safety.

- Carboxylic Acids to Alcohols, Part 3: Borane. YouTube.

- Lithium aluminum hydride - Safety Data Sheet. Sigma-Aldrich.

- LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health.

- A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ResearchGate.

- Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Publications.

- LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal.

- Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S.

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

- Lithium aluminium hydride. Wikipedia.

- Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford.

- This compound. PubChem.

- This compound. Human Metabolome Database.

- 1, 20-Eicosanediol, min 98%, 1 gram. Aladdin Scientific.

- Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. National Institutes of Health (NIH).

- Eicosanedioic Acid. PubChem.

- Hydrogenation of adipic acid to 1,6-hexanediol by supported bimetallic Ir-Re catalyst. ResearchGate.

- WO2015027184A1 - Production of 1,6-hexanediol from adipic acid. Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Eicosanedioic Acid | C20H38O4 | CID 75502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C20H42O2 | CID 4134690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0040982) [hmdb.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 8. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. Khan Academy [khanacademy.org]

- 11. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. westliberty.edu [westliberty.edu]

- 15. nj.gov [nj.gov]

- 16. researchgate.net [researchgate.net]

- 17. calpaclab.com [calpaclab.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. US20170297983A1 - Methods of forming diol compounds - Google Patents [patents.google.com]

- 26. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]

- 27. WO2015027184A1 - Production of 1,6-hexanediol from adipic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Natural Sources of Long-Chain Aliphatic Diols for Researchers and Drug Development Professionals

Introduction

Long-chain aliphatic diols are organic molecules characterized by a long, linear hydrocarbon chain with two hydroxyl (-OH) groups. These bifunctional compounds are gaining significant interest across various scientific disciplines, from geochemistry to materials science and biomedicine. Their unique structure, with a hydrophilic head (the diol functionality) and a long lipophilic tail, imparts amphiphilic properties that make them valuable building blocks for novel polymers and functional materials. For researchers, scientists, and drug development professionals, understanding the natural origins, biosynthesis, and extraction of these molecules is paramount for harnessing their potential in creating advanced drug delivery systems, biocompatible materials, and other therapeutic applications. This guide provides an in-depth exploration of the natural sources of long-chain aliphatic diols, the intricate pathways of their biosynthesis, and the technical methodologies for their isolation and characterization.

Part 1: Principal Natural Sources of Long-Chain Aliphatic Diols

Long-chain aliphatic diols are not ubiquitous in nature in their free form but are primarily found as constituents of larger biological structures in specific organisms. Microalgae stand out as the most significant direct producers, while terrestrial plants represent a vast, albeit more complex, reservoir of related precursor molecules.

Microalgae: The Primary Biological Producers

A substantial body of research has identified certain classes of microalgae as the main biological sources of long-chain diols, particularly in aquatic environments.[1] These lipids are components of their cell walls or storage lipids.[2][3]

1.1.1. Eustigmatophyceae: A Key Class of Diol-Producing Algae

The class Eustigmatophyceae, which includes the well-studied genus Nannochloropsis, is a prolific producer of long-chain 1,13- and 1,15-diols.[1][2] These algae are found in both marine and freshwater ecosystems and are of significant interest for biotechnological applications due to their high growth rates and lipid content.[2] The specific distribution of diol isomers can vary between different families and species within this class.[1]

1.1.2. Other Marine Phytoplankton

Besides eustigmatophytes, other phytoplankton have been identified as sources of different diol isomers. For instance, long-chain 1,14-diols have been identified in marine diatoms of the genus Proboscia and in the algal species Apedinella radians.[4][5] The presence of these specific diols in marine sediments is often used as a biomarker to trace past oceanic conditions, such as upwelling events.[4][5]

1.1.3. Distribution in Marine and Lacustrine Environments

Long-chain diols are widespread in marine and lake sediments, a testament to their production by phytoplankton.[1][4] Their distribution and relative abundances in these sediments are utilized to develop paleoenvironmental proxies, such as the Long-chain Diol Index (LDI) for reconstructing past sea and lake surface temperatures.[1][4][6] The C32 1,15-diol, in particular, is considered a marker for freshwater input into marine environments.[1]

Terrestrial Plants: An Indirect but Abundant Source

While microalgae are direct sources, higher plants contain vast quantities of long-chain aliphatic molecules within complex biopolyesters.

1.2.1. Cutin and Suberin: Complex Biopolyesters Containing Diol Precursors

Cutin and suberin are protective biopolymers found in the outer layers of plants, such as the cuticle of leaves and the bark of trees.[7][8][9][10][11][12] These polyesters are primarily composed of glycerol and a variety of oxygenated fatty acids, including long-chain ω-hydroxy fatty acids and α,ω-dicarboxylic acids, which are structural precursors to α,ω-diols.[7][8][9]

1.2.2. Challenges in Direct Extraction from Plant Matter

Despite the abundance of these precursor molecules in plants, their direct extraction as pure long-chain diols is challenging. The complex, cross-linked polyester structure of cutin and suberin requires harsh chemical depolymerization methods.[7][9] Furthermore, the resulting extracts are often impure, containing a mixture of various aliphatic and aromatic compounds, which makes the isolation of specific diols difficult and often commercially unviable.[7]

Part 2: Biosynthesis of Long-Chain Aliphatic Diols

Understanding the biosynthetic pathways of long-chain diols is crucial for both optimizing their production from natural sources and for developing biotechnological manufacturing routes.

Proposed Biosynthetic Pathways in Microalgae

The precise enzymatic steps for long-chain diol synthesis in microalgae are still under investigation, but studies on Nannochloropsis have provided significant insights.

2.1.1. Elongation and Hydroxylation of Fatty Acid Precursors

It is proposed that long-chain diols are synthesized from shorter-chain fatty acids (C14–C18) through a series of elongation and hydroxylation steps.[2][3] This is supported by labeling experiments which show that both long-chain alkenols (LCAs) and long-chain diols (LCDs) are actively produced from these fatty acid precursors.[3]

2.1.2. Key Enzyme Classes Implicated in Diol Formation

Several enzyme classes are thought to be involved in this pathway.[3] These include:

-

Polyketide Synthases (PKSs): These enzymes may catalyze incomplete fatty acid elongation, leading to the formation of 3-hydroxy fatty acids.

-

3-Hydroxyacyl Dehydratases (HADs): These could be involved in the formation of monounsaturated fatty acids.

-

Fatty Acid Elongases (FAEs): These enzymes are likely responsible for elongating the fatty acid chains to their final length.

The final reduction of the long-chain hydroxy fatty acids to the corresponding diols is a step that is not yet fully elucidated.[3]

Caption: Proposed biosynthetic pathway of long-chain diols in microalgae.

Biotechnological Production: A Viable Alternative

Given the challenges of direct extraction from some natural sources, metabolic engineering of microorganisms presents a promising alternative for producing specific diols.

2.2.1. Metabolic Engineering of Microorganisms for α,ω-Diol Synthesis

Researchers have successfully engineered bacteria like E. coli to produce medium- to long-chain α,ω-diols from renewable free fatty acids.[13][14] This is achieved by introducing a multi-enzyme cascade involving a monooxygenase, a carboxylic acid reductase, and endogenous aldehyde reductases.[13] This approach allows for the targeted synthesis of diols with specific chain lengths, which is highly advantageous for industrial and pharmaceutical applications.

Part 3: Extraction, Purification, and Analysis

For researchers working with naturally sourced long-chain diols, robust and reliable methods for their extraction, purification, and analysis are essential.

A Step-by-Step Guide to Extraction and Purification from Microalgal Biomass

The following protocols are generalized from methods reported for the extraction of long-chain diols from microalgal cultures and sediments.[2][5][15]

3.1.1. Protocol: Total Lipid Extraction

-

Harvest and Lyophilize: Harvest microalgal cells by centrifugation and freeze-dry the pellet to obtain a dry biomass.

-

Solvent Extraction: Extract the total lipids from the dried biomass using an automated solvent extractor or by ultrasonication with a mixture of dichloromethane (DCM) and methanol (MeOH) (typically 9:1 or 2:1, v/v).

-

Drying: Dry the resulting total lipid extract (TLE) over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent under a stream of nitrogen to yield the crude TLE.

3.1.2. Protocol: Saponification and Fractionation

-

Saponification: Saponify the TLE by refluxing with a solution of potassium hydroxide in methanol to cleave ester linkages.

-

Neutral Fraction Extraction: After cooling, extract the neutral lipids (which include the diols) from the saponified mixture using a non-polar solvent like hexane or DCM.

-

Column Chromatography: Separate the neutral fraction into different polarity classes using column chromatography over silica gel. Elute with solvents of increasing polarity (e.g., hexane, DCM, and DCM:MeOH). The long-chain diols will typically elute in the most polar fraction.

Caption: General workflow for the extraction and purification of long-chain diols.

Analytical Methodologies for Identification and Quantification

Accurate identification and quantification of long-chain diols require specialized analytical techniques.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common method for analyzing long-chain diols.[16][17] Due to their low volatility and polar nature, diols must be derivatized prior to analysis.

-

Dry Sample: Ensure the purified diol fraction is completely dry under a stream of nitrogen.

-

Add Reagent: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a catalyst like pyridine.

-

Heat: Heat the mixture at 60-70°C for 20-30 minutes to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.

-

Analysis: The derivatized sample is then ready for injection into the GC-MS system. Identification is based on retention times and mass spectral fragmentation patterns.[2][5]

3.2.2. Advanced Chromatographic Techniques (UHPLC-MS)

More recently, methods using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) have been developed.[16][17] These methods offer several advantages, including higher sensitivity and the ability to analyze diols without prior derivatization.[16] This can also allow for the simultaneous analysis of diols and other lipid biomarkers, streamlining the analytical workflow.[16][17]

| Technique | Principle | Sample Preparation | Advantages | Disadvantages |

| GC-MS | Separation based on volatility and polarity; identification by mass fragmentation. | Requires derivatization (silylation). | Well-established methods, robust, good for structural elucidation. | Requires derivatization, higher temperatures can degrade some compounds. |

| UHPLC-MS | Separation based on polarity; identification by mass. | Can be analyzed without derivatization. | High sensitivity, no derivatization needed, can analyze multiple lipid classes simultaneously.[16][17] | Matrix effects can be more pronounced. |

Table 1: Comparison of analytical techniques for long-chain diol analysis.

Part 4: Applications and Future Prospects in Drug Development and Beyond

While the direct application of naturally sourced long-chain diols in pharmaceuticals is an emerging area, their potential as platform chemicals and the activities of related lipids provide a strong rationale for their investigation by drug development professionals.

Current and Emerging Applications

4.1.1. Building Blocks for Novel Biopolymers with Biomedical Potential

Long-chain diols are valuable monomers for the synthesis of biodegradable polymers such as polyesters and polyurethanes.[2][7][13][18] These biopolymers are of great interest for biomedical applications, including scaffolds for tissue engineering and components of medical devices, due to their potential for biocompatibility and controlled degradation.[18]

4.1.2. Tuning Polymer Properties for Drug Delivery Systems

The incorporation of long-chain aliphatic diols into a polymer backbone significantly increases its hydrophobicity.[19] This is due to the high proportion of non-polar methylene groups. This ability to tune the hydrophobic/hydrophilic balance of a polymer is critical in the design of drug delivery systems, such as nanoparticles and micelles, as it influences drug loading capacity, release kinetics, and interactions with biological membranes.[19]

Related Bioactive Lipids as a Paradigm

The study of other naturally occurring lipids with structural similarities to long-chain diols offers insights into their potential biological activities.

4.2.1. Ether Lipids: Natural Analogs with Therapeutic Promise

Ether lipids are a class of glycerolipids where the fatty acid at the sn-1 position is linked by an ether bond, a feature that makes them resistant to certain lipases.[20][21][22][23] Some ether lipids and their synthetic analogs have demonstrated significant biological activity. For example, edelfosine is a synthetic ether lipid with potent anticancer properties.[20][21] The structural similarity between long-chain diols and the building blocks of ether lipids suggests that diol-derived molecules could also possess interesting biological functions worth exploring in drug discovery programs.

Future Research Directions

The field of long-chain aliphatic diols is ripe for further exploration. Key future research directions include:

-

Screening for Novel Diol Structures: Exploring a wider diversity of microorganisms for novel diol structures with unique properties.

-

Elucidation of Biosynthetic Pathways: Fully characterizing the enzymes involved in diol biosynthesis to enable more efficient biotechnological production.

-

Synthesis of Diol-Based Bioactive Molecules: Using long-chain diols as scaffolds for the synthesis of new chemical entities with potential therapeutic activity.

-

Development of Advanced Biomaterials: Creating novel diol-based polymers with tailored properties for specific biomedical applications, from controlled-release drug depots to advanced wound dressings.

Conclusion

Long-chain aliphatic diols, primarily sourced from microalgae, represent a fascinating and versatile class of natural products. Their unique chemical structures make them valuable starting materials for the synthesis of novel polymers and functional materials. For researchers and professionals in drug development, a thorough understanding of their natural sources, biosynthesis, and the technical aspects of their extraction and analysis is the foundation for unlocking their potential. While direct therapeutic applications are still in their infancy, the ability of these molecules to impart specific physical properties to materials, combined with the proven bioactivity of related lipid structures, positions long-chain diols as a promising frontier in the development of next-generation biomaterials and therapeutics.

References

- Sources and proxy potential of long chain alkyl diols in lacustrine environments.

- Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae). Plant and Cell Physiology, Oxford Academic.

- The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids th

- Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates.

- Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases.

- Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp.

- Propylene glycol. Wikipedia.

- Grain size controls on long-chain diol distributions and proxy signals in marine sediments.

- Sources and seasonality of long-chain diols in a temper

- Distribution of Long-Chain Diols in the Baltic Sea and Its Application in Paleoenvironmental Reconstruction. Earthdoc.

- Cutin and Suberin Polyesters.

- Synthesis of ether lipids: natural compounds and analogues. PMC, PubMed Central.

- Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological m

- The Biopolymers Cutin and Suberin. PMC, NIH.

- Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. MDPI.

- Synthesis of ether lipids: natural compounds and analogues. Semantic Scholar.

- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC, PubMed Central.

- Cutin and suberin: assembly and origins of specialized lipidic cell wall scaffolds.

- Structural and functional roles of ether lipids. Protein & Cell, Oxford Academic.

- Long-chain diols in settling particles in tropical oceans: insights into sources, seasonality and proxies.

- Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment.

- Long Chain Aliphatic Halogenated Compounds in Life Science Applic

- Suberin. Wikipedia.

- Ether-linked lipids and their bioactive species. ScienceDirect.

- Ether Lipids in Obesity: From Cells to Popul

- The Impact of Long-Chain Diols on Polymer Hydrophobicity: A Compar

- (PDF) Cutin and Suberin.

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in<i>Nannochloropsis</i>spp. (Eustigmatophyceae) [ouci.dntb.gov.ua]

- 4. pnas.org [pnas.org]

- 5. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]

- 6. earthdoc.org [earthdoc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Suberin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. vliz.be [vliz.be]

- 16. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Synthesis of ether lipids: natural compounds and analogues | Semantic Scholar [semanticscholar.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Redirecting [linkinghub.elsevier.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,20-Eicosanediol

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1,20-Eicosanediol (C₂₀H₄₂O₂), a long-chain fatty alcohol.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this compound.

Introduction to this compound

This compound is a linear, saturated diol with a 20-carbon backbone and hydroxyl groups at both terminal positions.[2] Its molecular formula is C₂₀H₄₂O₂ with a molecular weight of 314.55 g/mol .[3] This structure lends itself to applications in polymer chemistry, as a surfactant, and as a lubricant.[2] A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and quality control in these applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of the hydroxyl groups.

¹H NMR Spectroscopy of this compound

Conceptual Framework: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. Protons closer to the electronegative oxygen atoms of the hydroxyl groups will be deshielded and thus appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 4H | -CH ₂-OH |

| ~1.57 | Quintet | 4H | -CH₂-CH₂ -OH |

| ~1.25 | Broad Singlet | 32H | -(CH₂)₁₆- |

| Variable | Broad Singlet | 2H | -OH |

Expert Interpretation:

-

The triplet at approximately 3.64 ppm is characteristic of the methylene protons directly attached to the hydroxyl groups. The triplet multiplicity arises from coupling to the adjacent methylene protons.

-

The large, broad singlet at around 1.25 ppm represents the bulk of the methylene protons in the long aliphatic chain. Due to the similarity in their chemical environments, these protons overlap to form a single, broad resonance.

-

The chemical shift of the hydroxyl protons is highly variable and depends on factors such as concentration, solvent, and temperature, due to hydrogen bonding. It often appears as a broad singlet and may exchange with deuterium in the presence of D₂O.

¹³C NMR Spectroscopy of this compound

Conceptual Framework: The ¹³C NMR spectrum will also reflect the molecule's symmetry. Carbons closer to the hydroxyl groups will be deshielded. Due to the molecule's symmetry, only 10 distinct carbon signals are expected.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~63.1 | C H₂-OH |

| ~32.8 | -C H₂-CH₂-OH |

| ~29.7 | -(C H₂)₁₆- (multiple overlapping signals) |

| ~25.8 | -CH₂-C H₂-CH₂-OH |

Expert Interpretation:

-

The signal at approximately 63.1 ppm is characteristic of the terminal, alcohol-bearing carbons.

-

The remaining signals between 25.8 and 32.8 ppm correspond to the other methylene carbons in the aliphatic chain. The slight differences in their chemical shifts are due to their varying distances from the terminal hydroxyl groups.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A pulse repetition time of at least 30 seconds is recommended for accurate integration.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum to single lines for each unique carbon. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is primarily used to confirm the presence of hydroxyl (-OH) and aliphatic (C-H) groups.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2918, 2850 | Strong | C-H stretch (aliphatic) |

| ~1470 | Medium | C-H bend (scissoring) |

| ~1060 | Strong | C-O stretch (primary alcohol) |

| ~720 | Medium | C-H rock |

Expert Interpretation:

-

The most prominent feature in the FT-IR spectrum of this compound is the strong, broad absorption band around 3330 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.

-

The strong, sharp peaks at approximately 2918 and 2850 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long methylene chain.

-

The strong absorption around 1060 cm⁻¹ is indicative of the C-O stretching vibration of a primary alcohol.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: As this compound is a solid, several methods can be employed:

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This is a common method for high-quality spectra of solids.

-

Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a modern FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample holder (or pure KBr for the pellet method). Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Conceptual Framework: For long-chain alcohols like this compound, "soft" ionization techniques are often preferred to minimize fragmentation and observe the molecular ion. Electron ionization (EI) can cause extensive fragmentation, making it difficult to identify the molecular ion.

Predicted Mass Spectrum Data (using a soft ionization technique like ESI or CI):

| m/z | Possible Assignment |

| 315.3 | [M+H]⁺ (protonated molecule) |

| 337.3 | [M+Na]⁺ (sodium adduct) |

| 297.3 | [M-OH]⁺ or [M-H₂O+H]⁺ |

Expert Interpretation:

-

With a soft ionization technique, the most prominent peak is often the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. For this compound (MW = 314.55), these would appear at approximately m/z 315.3 and 337.3, respectively.

-

A common fragmentation pathway for alcohols is the loss of a water molecule. This would result in a peak at m/z 297.3 for the protonated molecule.

-

If electron ionization were used, extensive fragmentation of the aliphatic chain would be expected, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units).

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Chemical Ionization - CI) is recommended.

-

Data Acquisition: Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC-MS). Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 Da).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed masses with the expected values for this compound and its potential fragments and adducts.

Visualizing the Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The structural characterization of this compound is reliably achieved through the synergistic use of NMR, FT-IR, and Mass Spectrometry. NMR spectroscopy provides definitive information about the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. By following the outlined protocols and understanding the principles of spectral interpretation, researchers can confidently identify and assess the purity of this important long-chain diol.

References

-

Human Metabolome Database. (2022, May 17). Showing metabocard for this compound (HMDB0040982). Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 1, 20-Eicosanediol, min 98%, 1 gram. Retrieved from [Link]

Sources

Introduction: A Scientific Overview of 1,20-Eicosanediol

An In-depth Technical Guide to the Health and Safety of 1,20-Eicosanediol

This compound (CAS No. 7735-43-5) is a long-chain aliphatic diol, characterized by a 20-carbon backbone with hydroxyl groups at both terminal positions.[1] Classified as a long-chain fatty alcohol, this linear and flexible molecule is a solid at room temperature.[1][2] Its unique bifunctional nature makes it a valuable building block in polymer chemistry, particularly for the synthesis of biodegradable polyesters.[1] In the biological realm, this compound is found naturally as a component of suberin and cuticular waxes in plants like Arabidopsis thaliana, where it plays a role in forming protective barriers.[1] For researchers and drug development professionals, its long aliphatic chain and terminal hydroxyl groups present opportunities for use as a surfactant, lubricant, or a component in complex pharmaceutical formulations and drug delivery systems.[1]

However, as with any chemical substance, a thorough understanding of its health and safety profile is paramount for its responsible and effective application. This guide provides a comprehensive analysis of the toxicological data, hazard classifications, and safe handling protocols for this compound, designed to equip scientific professionals with the necessary knowledge for its safe use in a laboratory setting.

Physicochemical and Hazard Identification

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. The key physicochemical characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7735-43-5 | [3][4][5] |

| Molecular Formula | C₂₀H₄₂O₂ | [1][3][4] |